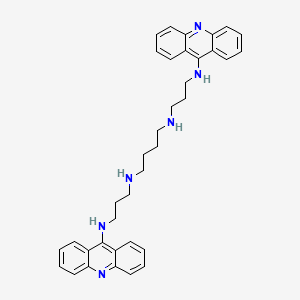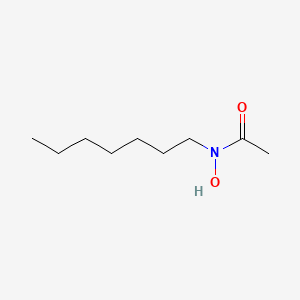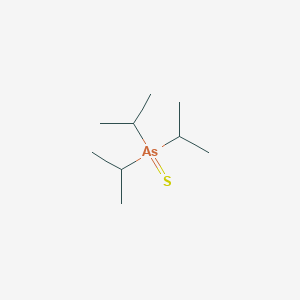
1,4-Butanediamine, N,N'-bis(3-(9-acridinylamino)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Butanediamine, N,N’-bis(3-(9-acridinylamino)propyl)- is a complex organic compound with the molecular formula C23H33N5. It is known for its unique structure, which includes acridine moieties attached to a butanediamine backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N,N’-bis(3-(9-acridinylamino)propyl)- typically involves the reaction of 1,4-butanediamine with 9-chloroacridine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine groups of the butanediamine attack the chloro groups of the acridine, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
1,4-Butanediamine, N,N’-bis(3-(9-acridinylamino)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced acridine derivatives.
Substitution: The acridine moieties can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the presence of a base and a suitable leaving group.
Major Products
The major products formed from these reactions include N-oxides, reduced acridine derivatives, and various substituted acridine compounds .
科学研究应用
1,4-Butanediamine, N,N’-bis(3-(9-acridinylamino)propyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with DNA, making it a candidate for use in molecular biology and genetics research.
Medicine: Due to its ability to intercalate with DNA, it is being investigated for its potential as an anticancer agent.
作用机制
The primary mechanism of action of 1,4-Butanediamine, N,N’-bis(3-(9-acridinylamino)propyl)- involves its ability to intercalate with DNA. The acridine moieties insert between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit DNA replication and transcription, leading to potential anticancer effects. The compound may also interact with various proteins and enzymes involved in DNA metabolism .
相似化合物的比较
Similar Compounds
Uniqueness
1,4-Butanediamine, N,N’-bis(3-(9-acridinylamino)propyl)- is unique due to the presence of acridine moieties, which confer distinct DNA intercalating properties. This makes it particularly valuable in research focused on DNA interactions and potential therapeutic applications .
属性
CAS 编号 |
58478-35-6 |
|---|---|
分子式 |
C36H40N6 |
分子量 |
556.7 g/mol |
IUPAC 名称 |
N,N'-bis[3-(acridin-9-ylamino)propyl]butane-1,4-diamine |
InChI |
InChI=1S/C36H40N6/c1-5-17-31-27(13-1)35(28-14-2-6-18-32(28)41-31)39-25-11-23-37-21-9-10-22-38-24-12-26-40-36-29-15-3-7-19-33(29)42-34-20-8-4-16-30(34)36/h1-8,13-20,37-38H,9-12,21-26H2,(H,39,41)(H,40,42) |
InChI 键 |
XZXKJIPKXJPCMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCNCCCCNCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid](/img/structure/B14601013.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(4,5-dimethoxy-2-nitrophenyl)methanimine]](/img/structure/B14601014.png)



![2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B14601044.png)

![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine](/img/structure/B14601049.png)

![2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14601061.png)
![1-Ethyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14601078.png)
![1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one](/img/structure/B14601084.png)
